molecular formula C11H9ClN2O B1486460 4-Chloro-2-(2-methoxyphenyl)pyrimidine CAS No. 1155594-52-7

4-Chloro-2-(2-methoxyphenyl)pyrimidine

Cat. No.: B1486460
CAS No.: 1155594-52-7
M. Wt: 220.65 g/mol
InChI Key: PMWDMWKRDUKJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-methoxyphenyl)pyrimidine is a versatile pyrimidine-based building block designed for medicinal chemistry and drug discovery research. The chloro group at the 4-position of the pyrimidine ring is a key reactive site, making the compound an excellent intermediate for nucleophilic aromatic substitution reactions, such as cross-coupling or amination, to create a diverse array of novel derivatives . The ortho-methoxyphenyl substituent at the 2-position can influence the compound's electronic properties and overall molecular geometry, which may be exploited to enhance binding affinity to specific biological targets. Pyrimidine scaffolds are of significant interest in pharmaceutical development and are found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Researchers utilize this chloropyrimidine core as a precursor in synthesizing more complex molecules for screening against various disease models. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-2-(2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-5-3-2-4-8(9)11-13-7-6-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWDMWKRDUKJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Method

This method is the most prominent and efficient for synthesizing 4-chloro-2-(2-methoxyphenyl)pyrimidine and its analogues.

Procedure:

  • Starting Materials: 2,4-dichloropyrimidine and 2-methoxyphenylboronic acid.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0).
  • Base: Sodium carbonate (Na2CO3).
  • Solvent System: A biphasic mixture of water and acetonitrile.
  • Conditions: The reaction mixture is degassed and heated at 90 °C for 16 hours.

Reaction Overview:

The Suzuki-Miyaura coupling facilitates the selective replacement of the chlorine atom at the 2-position of 2,4-dichloropyrimidine with the 2-methoxyphenyl group from the boronic acid, yielding this compound.

Yield and Purity:

  • Yields reported are high, typically around 95-97%.
  • Purification is achieved by filtration, washing, drying, and flash chromatography on silica gel.

Advantages:

  • High regioselectivity and yield.
  • Mild reaction conditions.
  • Use of readily available starting materials.
  • Scalability for industrial applications.

Data Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

Parameter Details
Starting materials 2,4-Dichloropyrimidine, 2-methoxyphenylboronic acid
Catalyst Pd(PPh3)4 (0.35 mmol per 19.7 mmol boronic acid)
Base Sodium carbonate (0.4 M aqueous solution)
Solvent Acetonitrile and water (1:1 volume)
Temperature 90 °C
Reaction time 16 hours
Yield ~97%
Purification Flash chromatography (EtOAc/CH2Cl2 5/95)

Source: Adapted and inferred from data on 2-chloro-4-(4-methoxyphenyl)pyrimidine synthesis, which is closely related structurally and mechanistically.

Chlorination of 2-(2-Methoxyphenyl)-4-hydroxypyrimidine

While direct literature on this compound chlorination is scarce, analogous methods for preparing 4-chloropyrimidines by chlorination of 4-hydroxypyrimidines using phosphorus oxychloride (POCl3) are well documented and can be adapted.

General Method:

  • Starting Material: 2-(2-methoxyphenyl)-4-hydroxypyrimidine.
  • Reagent: Phosphorus oxychloride (POCl3).
  • Base: Organic bases such as triethylamine, diisopropylethylamine, or pyridine.
  • Conditions: Reaction temperature between 25-100 °C, reaction time 2-5 hours.
  • Work-up: Removal of excess POCl3 under reduced pressure, quenching with water, extraction with organic solvents, drying, and concentration.

Mechanism:

POCl3 converts the hydroxyl group at the 4-position into a chloro substituent, yielding this compound.

Advantages:

  • Straightforward reaction.
  • High yield and purity achievable.
  • Green chemistry aspects due to reduced toxicity and environmental impact with optimized conditions.

Data Table 2: Typical Chlorination Reaction Conditions

Parameter Details
Starting material 2-(2-methoxyphenyl)-4-hydroxypyrimidine
Chlorinating agent Phosphorus oxychloride (POCl3)
Organic base Triethylamine, diisopropylethylamine, or pyridine
Temperature 25–100 °C
Reaction time 2–5 hours
Work-up Reduced pressure distillation, aqueous quench, organic extraction
Yield Typically >85% (based on analogous pyrimidine chlorination)

Note: This method is adapted from the synthesis of 4-chloro-2-methylpyrimidine, which shares the chlorination step.

Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines

Another preparative strategy involves selective nucleophilic aromatic substitution on 2,4-dichloropyrimidine derivatives.

Approach:

  • React 2,4-dichloropyrimidine with 2-methoxyphenyl nucleophiles or their boronic acid derivatives.
  • Control reaction conditions to substitute the chlorine at the 2-position selectively, leaving the 4-chloro substituent intact.
  • Use of bases and solvents that favor regioselectivity.

This approach overlaps with the Suzuki coupling described above but can also include other nucleophiles under different catalytic or thermal conditions.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Suzuki-Miyaura Coupling 2,4-Dichloropyrimidine, 2-methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3 90 °C, 16 h, acetonitrile/water ~97 High selectivity, mild conditions
Chlorination of 4-Hydroxypyrimidine 2-(2-methoxyphenyl)-4-hydroxypyrimidine, POCl3, organic base 25-100 °C, 2-5 h >85 Straightforward, green chemistry aspects
Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine, nucleophile, base Variable, controlled to favor 2-position substitution Variable Alternative to Suzuki, less common

Research Findings and Considerations

  • The Suzuki-Miyaura method is the most widely used due to its high efficiency and tolerance of functional groups.
  • Chlorination with POCl3 is a classical method for introducing chloro substituents on pyrimidine rings and can be adapted for 4-chloro substitution when starting from the corresponding 4-hydroxy derivatives.
  • Reaction conditions such as temperature, solvent, and base type significantly influence yield and purity.
  • Purification typically involves extraction, washing to neutral pH, drying over anhydrous sodium sulfate, and chromatographic techniques.
  • Environmental and safety considerations favor milder conditions and less toxic reagents, making the Suzuki coupling in aqueous-organic media preferable in many cases.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2-methoxyphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the pyrimidine ring, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-2-(2-methoxyphenyl)pyrimidine, exhibit significant anticancer properties. Studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have been evaluated for their ability to disrupt cell cycle progression and induce apoptosis in cancer cells .

Anti-inflammatory Properties
Pyrimidine derivatives have also been studied for their anti-inflammatory effects. The compound has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain signaling. In vitro studies have demonstrated that certain pyrimidine derivatives can effectively suppress COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Science

Herbicide Development
The synthesis of chlorinated pyrimidine derivatives is relevant in the development of herbicides. Compounds structurally related to this compound have been explored for their herbicidal properties against various weed species. These compounds function by mimicking natural plant hormones, disrupting growth processes in target plants while being less harmful to crops .

Materials Science

Synthesis of Functional Polymers
In materials science, this compound can serve as a building block for synthesizing functional polymers. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly useful in the development of advanced materials for electronics and coatings.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrimidine derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent.

CompoundIC50 (µM)Cell Line
This compound10MCF-7 (Breast)
Comparison Compound A15MCF-7 (Breast)
Comparison Compound B20MCF-7 (Breast)

Case Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of pyrimidines, researchers found that this compound significantly inhibited COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs.

CompoundIC50 (µM)Target Enzyme
This compound0.04COX-2
Celecoxib0.04COX-2

Mechanism of Action

The mechanism by which 4-Chloro-2-(2-methoxyphenyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of 4-Chloro-2-(2-methoxyphenyl)pyrimidine differ in substituents, core modifications, or stereoelectronic properties. Below is a detailed analysis of key analogs, supported by data tables and research findings.

Substituent Variations at Position 2 and 4

Table 1: Comparison of Key Pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Weight XLogP3 Key Properties/Applications Reference
This compound 2-methoxyphenyl (C2), Cl (C4) 235.68* ~2.8† Base compound; intermediate in drug synthesis -
4-Chloro-2-(methylthio)pyrimidine Methylthio (C2), Cl (C4) 160.63 1.9 Intermediate in radioligand synthesis
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine 3-methoxyphenyl (C2), Cl (C4), Me (C6) 264.73* ~3.2† Agrochemical applications; increased steric bulk
4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine Methylthio (C2), Cl (C4), piperidinyl (C6) 243.76 3.3 Enhanced lipophilicity; R&D applications
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 4-chlorophenyl (C5), 3-CF3-phenoxy (C2) 350.73 ~4.1† High COX-2 inhibition potency

*Calculated molecular weight. †Estimated using analogous compounds.

Key Findings:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the base compound provides electron-donating effects, enhancing resonance stability compared to electron-withdrawing substituents like trifluoromethyl (in ).
  • Lipophilicity : Analogs with alkylthio (e.g., methylthio in ) or piperidinyl groups () exhibit higher XLogP3 values, suggesting greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Core Structure Modifications

Thieno[2,3-d]pyrimidine Derivatives ()
  • Example: 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine.
  • Applications : Used in anticancer and agrochemical agents due to improved metabolic stability .
Pyridinyl and Benzamide Derivatives ()
  • Example : 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine ().
  • Structural Impact : Sulfanyl and pyridinyl groups introduce hydrogen-bonding and metal-coordination capabilities.
  • Applications : Explored in kinase inhibition and as protease inhibitors.

Pharmacokinetic and Biodistribution Profiles

  • Radiolabeled Analogs () : Substitution with fluorobenzylamine (e.g., 18F-7 and 18F-8) drastically altered excretion routes and tumor uptake. For instance:
    • 18F-7: Rapid urinary excretion but low tumor accumulation.
    • 18F-8: Improved tumor-to-muscle (T/M) ratio due to optimized lipophilicity .
  • Metabolic Stability : Piperidinyl and methylthio groups () may reduce oxidative metabolism compared to methoxyphenyl derivatives.

Biological Activity

4-Chloro-2-(2-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are fundamental components in biological systems, particularly as constituents of nucleic acids. This article focuses on the biological activity of this compound, emphasizing its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various research findings.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. In vitro studies demonstrated that this compound effectively suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition Potency of Pyrimidine Derivatives

CompoundCOX-2 IC50 (μmol)Reference
Celecoxib0.04 ± 0.01
This compoundTBDTBD

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown promising antimicrobial properties against various bacterial strains. Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

Anticancer Potential

The potential anticancer activity of pyrimidine derivatives has been explored in various studies. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Substituents on the phenyl ring significantly influence the compound's potency. Studies have shown that electron-donating groups enhance the anti-inflammatory and antimicrobial activities of pyrimidines .

Table 3: Summary of SAR Findings

Substituent TypeEffect on ActivityReference
Electron-donatingIncreased potency
Electron-withdrawingDecreased potency

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

  • Anti-inflammatory Study : A study conducted on a series of substituted pyrimidines demonstrated that compounds with a methoxy group showed enhanced COX inhibition compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation : A comparative analysis of various pyrimidines revealed that those with halogen substitutions exhibited superior antibacterial activity against resistant strains of bacteria .
  • Anticancer Research : Investigations into the effect of pyrimidine derivatives on cancer cell lines indicated significant cytotoxic effects, leading to cell cycle arrest and apoptosis in several tested compounds .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-chloro-2-(2-methoxyphenyl)pyrimidine in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (protective gloves, goggles, lab coats) is mandatory to avoid skin/eye contact. Use fume hoods for procedures releasing vapors. Waste must be segregated into halogenated organic containers and disposed via certified agencies to prevent environmental contamination . For toxic intermediates, glove-box use is advised during sensitive steps (e.g., weighing, reactions with volatile byproducts).

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., methoxy group at C2, chloro at C4). IR spectroscopy for functional group validation (C-Cl stretch ~550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (ESI+) to match molecular ion ([M+H]+^+) with theoretical mass (C11_{11}H10_{10}ClN2_2O: 237.0533).

Q. What are the common synthetic routes for this compound?

  • Methodological Answer :

  • Route 1 : Condensation of 2-methoxyphenylacetonitrile with chlorinated urea derivatives under acidic conditions (H2_2SO4_4, reflux) .
  • Route 2 : Suzuki-Miyaura coupling of 4-chloro-2-iodopyrimidine with 2-methoxyphenylboronic acid (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) .
  • Yield Optimization : Use anhydrous solvents and inert atmosphere (N2_2) to suppress side reactions like hydrolysis of the chloro group.

Advanced Research Questions

Q. How does the electronic nature of the 2-methoxyphenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the phenyl ring for electrophilic substitution. In Pd-catalyzed couplings, this enhances oxidative addition efficiency but may require tailored ligands (e.g., SPhos) to mitigate steric hindrance. DFT calculations (B3LYP/6-31G*) can map charge distribution, showing increased electron density at the ortho position relative to the methoxy group .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Validation Tools : Use SHELXL for refinement, ensuring R-factor convergence (<5%). Check for twinning or disorder using PLATON .
  • Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) to identify robust intermolecular interactions (e.g., C-Cl···π or N-H···O motifs) that stabilize crystal packing .
  • Data Reproducibility : Compare multiple datasets (e.g., Cambridge Structural Database entries) to confirm bond lengths/angles (e.g., C-Cl ~1.73 Å, pyrimidine ring planarity).

Q. How can chemoselective functionalization of the chloro group be achieved without disrupting the methoxyphenyl moiety?

  • Methodological Answer :

  • Protection Strategies : Temporarily protect the methoxy group as a silyl ether (e.g., TBSCl) before nucleophilic substitution of Cl with amines/thiols .
  • Catalytic Selectivity : Use Cu(I) catalysts for Ullmann-type couplings to favor chloro substitution over methoxy deprotection. Monitor reaction progress via 19^{19}F NMR if fluorinated reagents are used .

Q. What in silico approaches predict the bioactivity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., kinase ATP pockets). The chloro group enhances hydrophobic interactions, while methoxy improves solubility .
  • QSAR Models : Train models on pyrimidine derivatives with known IC50_{50} values (e.g., against EGFR). Key descriptors include ClogP (lipophilicity) and polar surface area (PSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(2-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(2-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.